REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:15])([CH:9](Cl)[CH:10]=[C:11]([Cl:13])[Cl:12])[CH2:3][C:4]([O:6]CC)=[O:5].CC(C)(C(Cl)C=C(Cl)Cl)CC(OC)=O>>[CH3:1][C:2]1([CH3:15])[CH:9]([CH:10]=[C:11]([Cl:13])[Cl:12])[O:6][C:4](=[O:5])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OCC)(C(C=C(Cl)Cl)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(=O)OC1C=C(Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |